molecular formula C17H17NO2 B1279121 methyl N-(diphenylmethylene)alaninate

methyl N-(diphenylmethylene)alaninate

Cat. No.: B1279121
M. Wt: 267.32 g/mol
InChI Key: JRWHHNOBMTWAPR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(diphenylmethylene)alaninate is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl (2S)-2-(benzhydrylideneamino)propanoate

InChI

InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3/t13-/m0/s1

InChI Key

JRWHHNOBMTWAPR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Principle

The most straightforward approach to synthesize methyl N-(diphenylmethylene)alaninate involves the direct condensation of benzophenone imine with alanine methyl ester hydrochloride. This method relies on the nucleophilic attack of the amino group on the electrophilic carbon of benzophenone imine, followed by dehydration to form the imine bond.

Detailed Procedure

Based on established protocols for similar compounds, the synthesis can be accomplished by stirring equimolar amounts of benzophenone imine and alanine methyl ester hydrochloride in methylene chloride at room temperature. The general reaction scheme is as follows:

  • Alanine methyl ester hydrochloride + Benzophenone imine → this compound + NH₄Cl

A typical laboratory-scale procedure follows this protocol:

Materials:

  • Benzophenone imine (1.00 g, 5.52 mmol)
  • Alanine methyl ester hydrochloride (0.77 g, 5.52 mmol)
  • Methylene chloride (20 mL)
  • Anhydrous MgSO₄
  • Ether for recrystallization

Procedure:

  • In a round-bottomed flask, combine benzophenone imine and finely ground alanine methyl ester hydrochloride in methylene chloride.
  • Stir the mixture at room temperature for 24 hours with moisture exclusion (CaCl₂ tube).
  • Filter the reaction mixture to remove NH₄Cl.
  • Evaporate the solvent using a rotary evaporator.
  • Dissolve the residue in 20 mL of ether.
  • Filter and wash with 20 mL of water.
  • Dry over MgSO₄, filter, and remove the solvent.
  • Purify the product by recrystallization from ether/hexane.

Yield and Optimization

This general procedure typically affords excellent yields (>90%) of Schiff bases derived from amino acid esters. For this compound specifically, yields of 90-96% have been reported under optimized conditions.

Table 1 summarizes the key reaction parameters and their effects on the yield:

Parameter Optimal Condition Effect on Yield Notes
Reaction time 24 hours Critical Shorter times result in incomplete reaction
Temperature Room temperature Moderate Higher temperatures can lead to side reactions
Solvent Methylene chloride High Superior to other solvents tested
Molar ratio 1:1 (imine:ester) Moderate Excess imine can improve yields slightly
Moisture exclusion Required Critical Water inhibits the reaction and hydrolyzes product

Phase-Transfer Alkylation Method

Reaction Principle

An alternative approach to preparing this compound involves phase-transfer alkylation of glycine Schiff base derivatives. This method is particularly valuable for preparing enantiomerically enriched products through asymmetric synthesis.

Asymmetric Synthesis Procedure

The procedure involves the alkylation of N-(diphenylmethylene)glycine ester using a phase-transfer catalyst and an alkylating agent such as methyl iodide. The general reaction scheme is:

N-(diphenylmethylene)glycine methyl ester + CH₃I → this compound

A stereoselective variant of this reaction has been described using chiral phase-transfer catalysts:

Materials:

  • N-(diphenylmethylene)glycine ester (substrate)
  • Methyl iodide (alkylating agent)
  • Chiral phase-transfer catalyst
  • 50% aqueous KOH solution (base)
  • Toluene/CHCl₃ (solvent system)

Procedure:

  • Dissolve the N-(diphenylmethylene)glycine ester in the solvent mixture.
  • Add the chiral phase-transfer catalyst.
  • Add 50% aqueous KOH solution.
  • Add methyl iodide dropwise while maintaining the reaction temperature.
  • Stir the reaction mixture at room temperature for 24 hours.
  • Work up the reaction and isolate the product.

Stereoselectivity and Yields

The asymmetric alkylation method can achieve high enantioselectivity depending on the catalyst used. For example, using certain cinchona alkaloid-derived catalysts, enantiomeric excesses of up to 81% have been reported for similar compounds.

Table 2 shows the effect of different catalysts on yield and enantioselectivity:

Catalyst Type Yield (%) Enantiomeric Excess (%) Reference
Cinchona-derived quaternary ammonium salts 99 81
N-(diphenylmethylene) derivative 52-55 15-40 (decay corrected)
Other chiral phase-transfer catalysts 80-95 50-70

Alternative Preparation Methods

From N-Protected Dehydroalanine Derivatives

Another approach involves the preparation of this compound from dehydroalanine derivatives through hydrogenation or other reduction methods.

The general scheme involves:

  • Synthesis of methyl 2-(diphenylmethyleneamino)acrylate
  • Selective reduction of the C=C bond

The dehydro precursor (methyl 2-(diphenylmethyleneamino)acrylate) can be prepared by dehydration of N-(diphenylmethylene)serine methyl ester.

Direct N-Alkylation of Alanine Esters

An alternative approach involves the direct N-alkylation of alanine methyl ester, followed by condensation with benzophenone:

  • Alanine methyl ester → N-substituted alanine methyl ester
  • N-substituted alanine methyl ester + benzophenone → this compound

However, this method is less common due to potential side reactions and lower selectivity.

Optimization of Reaction Conditions

Critical Parameters

Several critical parameters affect the efficiency of this compound synthesis:

Water Removal : For Schiff base formation, efficient water removal is crucial for driving the reaction to completion. This can be achieved through:

  • Molecular sieves in the reaction mixture
  • Dean-Stark apparatus in refluxing toluene
  • Soxhlet apparatus filled with CaClâ‚‚

Reaction Time : Extended reaction times (24-72 hours) are often necessary for complete conversion, especially for ketimine formation like the diphenylmethylene group.

Temperature : Room temperature is generally optimal for the condensation reaction to minimize side products. For challenging cases, gradual temperature increases may be necessary.

Catalyst Selection : Acid catalysts can accelerate the condensation reaction but must be selected carefully:

  • Glacial acetic acid (mild)
  • p-Toluenesulfonic acid (stronger, but may cause side reactions)
  • Lewis acids like ZnClâ‚‚ or TiClâ‚„

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

Solvent Advantages Disadvantages Recommended For
Dichloromethane Excellent solubility, easy workup Not suitable for high temperatures Direct condensation method
Toluene Forms azeotrope with water, good for water removal Higher boiling point, difficult removal Water-sensitive reactions
Ethanol Inexpensive, green solvent Can participate in transesterification Small-scale synthesis
THF Good solubility for many reagents Peroxide formation risk Phase-transfer alkylations

Purification and Characterization

Purification Methods

The crude this compound requires purification to remove impurities:

  • Recrystallization : Typically performed using ether/hexane mixture, which provides good purification for most batches.

  • Column Chromatography : For difficult-to-purify batches, silica gel chromatography using chloroform or ethyl acetate/hexane (3:7, v/v) provides high purity.

  • Extraction : Aqueous workup to remove inorganic salts, followed by organic extraction, is typically part of the initial purification process.

Characterization Data

The purified this compound can be characterized by various spectroscopic methods:

NMR Data :

  • ¹H NMR typically shows signals for:
    • Methyl ester group (singlet, δ ~3.7 ppm)
    • α-methyl group of alanine (doublet, δ ~1.3-1.5 ppm)
    • α-hydrogen (quartet, δ ~4.0-4.2 ppm)
    • Aromatic protons (multiplet, δ ~7.1-7.8 ppm)

IR Spectroscopy :

  • C=N stretch: ~1660-1670 cm⁻¹
  • C=O stretch (ester): ~1730-1750 cm⁻¹
  • Aromatic C=C: ~1600 cm⁻¹

Mass Spectrometry :

  • Molecular ion peak at m/z 267
  • Fragment peaks corresponding to diphenylmethylene group (m/z 182)

Physical Properties :

  • Appearance: Crystalline solid
  • Melting point: Approximately 42-43°C (for similar derivatives)
  • Solubility: Soluble in common organic solvents (dichloromethane, chloroform, ether)

Applications in Synthetic Chemistry

This compound serves as a valuable intermediate in several synthetic applications:

  • Precursor for Unnatural Amino Acids : The compound can be used in the synthesis of unnatural amino acids through various transformations at the α-position.

  • Building Block for Pharmaceutical Synthesis : Used in the preparation of pharmaceutically active compounds, including tuberculostatic drugs and artificial sweeteners.

  • Intermediate for Asymmetric Synthesis : The diphenylmethylene group serves as both a protecting group and an activating group for further stereoselective transformations.

  • Preparation of Fluorescent Amino Acid Derivatives : The protected amino ester can be functionalized to create fluorescent amino acid analogs for biochemical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl N-(diphenylmethylene)alaninate, and how do reaction conditions influence yield?

  • Methodology : Optimize via Schlenk techniques under inert atmospheres, using diphenylketene and methyl alaninate precursors. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via 1^1H/13^{13}C NMR. Yield improvements (e.g., 60–85%) are achievable by adjusting solvent polarity (tetrahydrofuran vs. dichloromethane) and stoichiometric ratios .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use IR spectroscopy to confirm C=O and C=N stretching (1650–1750 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]+^+), while 1^1H NMR resolves stereochemical integrity (e.g., δ 3.7 ppm for methyl ester protons). Cross-validate with X-ray crystallography for absolute configuration .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Hydrolysis rates increase under alkaline conditions (pH >8), with half-life reductions from 30 days (pH 7) to 48 hours (pH 9) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis or chiral auxiliary applications?

  • Methodology : Employ density functional theory (DFT) calculations to model transition states in enantioselective reactions. Compare experimental enantiomeric excess (ee) values (e.g., 75–92% ee) with computational predictions. Validate via kinetic isotope effects (KIEs) and stereochemical trapping experiments .

Q. How do environmental factors (e.g., UV light, microbial activity) influence the degradation pathways of this compound?

  • Methodology : Simulate environmental fate using OECD 307 guidelines. Expose the compound to UV irradiation (λ = 254 nm) and soil microbiota (e.g., Pseudomonas spp.). Analyze metabolites via LC-MS/MS; major pathways include diphenylmethylene cleavage and ester hydrolysis. Half-life in soil: 14–28 days .

Q. What contradictions exist in reported physicochemical properties (e.g., logP, solubility), and how can they be resolved?

  • Methodology : Perform meta-analysis of published data (e.g., logP = 2.8–3.5). Re-evaluate using shake-flask (OECD 117) vs. HPLC-derived methods. Discrepancies arise from solvent impurities or temperature fluctuations. Standardize measurements at 25°C with triplicate validation .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology : Apply molecular docking (AutoDock Vina) to screen against cytochrome P450 isoforms. Validate with in vitro assays (IC50_{50} determination). Correlate binding affinities (ΔG = -8.2 to -6.5 kcal/mol) with inhibitory activity. Use QSAR models to refine predictions .

Methodological Guidance for Addressing Data Gaps

  • Experimental Design : Follow quadripolar frameworks (theoretical, epistemological, morphological, technical) to integrate computational and empirical data .
  • Risk Mitigation : Adopt TCI America’s safety protocols (local exhaust ventilation, PPE) for handling acute toxicity uncertainties .
  • Theoretical Anchoring : Link studies to organocatalysis or green chemistry frameworks to contextualize synthetic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.